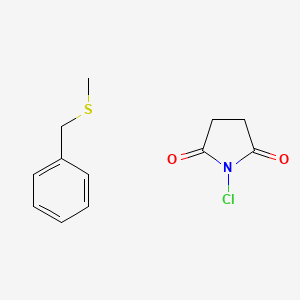

1-Chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene

Description

Properties

CAS No. |

65824-49-9 |

|---|---|

Molecular Formula |

C12H14ClNO2S |

Molecular Weight |

271.76 g/mol |

IUPAC Name |

1-chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene |

InChI |

InChI=1S/C8H10S.C4H4ClNO2/c1-9-7-8-5-3-2-4-6-8;5-6-3(7)1-2-4(6)8/h2-6H,7H2,1H3;1-2H2 |

InChI Key |

GZPTVBWRGKZTAR-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |

Origin of Product |

United States |

Preparation Methods

1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective chlorination of the nitrogen atom. Industrial production methods often involve large-scale chlorination processes using similar reagents and conditions .

Methylsulfanylmethylbenzene can be synthesized through the reaction of benzyl chloride with sodium methylsulfide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:

Chlorination: It acts as a chlorinating agent, transferring the chlorine atom to electron-rich substrates such as aromatic compounds.

Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include sodium hypochlorite, t-butylhypochlorite, and various organic solvents. Major products formed from these reactions include chlorinated aromatic compounds, aldehydes, ketones, and substituted pyrrolidinediones .

Scientific Research Applications

1-Chloropyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a chlorinating agent and mild oxidant in organic synthesis.

Medicine: It serves as a pharmaceutical intermediate in the production of antibiotics.

Industry: It is used in the production of rubber additives and as a swimming pool disinfectant.

Methylsulfanylmethylbenzene is used as a precursor in the synthesis of various sulfur-containing compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 1-chloropyrrolidine-2,5-dione involves the transfer of the chlorine atom to electron-rich substrates, resulting in the formation of chlorinated products. The N–Cl bond in the compound is highly reactive, making it an effective chlorinating agent . In oxidation reactions, it acts as a mild oxidant, converting alcohols to aldehydes and ketones .

Methylsulfanylmethylbenzene undergoes nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles, leading to the formation of various sulfur-containing compounds .

Comparison with Similar Compounds

1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity patterns and are used as halogenating agents in organic synthesis. 1-chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and its ability to selectively chlorinate electron-rich substrates .

Similar compounds include:

N-Bromosuccinimide: Used for bromination reactions.

N-Iodosuccinimide: Used for iodination reactions.

Chloramine-T: Another chlorinating agent with broader applications.

Methylsulfanylmethylbenzene is similar to other thioethers, such as ethyl methyl sulfide and dimethyl sulfide . These compounds share similar reactivity patterns and are used as precursors in the synthesis of sulfur-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.